3,5-Bis-pentafluoroethyl-1H-pyridine-4-thione

Lipophilicity ADME Fluorous Chemistry

Sourcing fluorinated heterocycles with unmatched -C2F5 bulk and thione soft donor? Replacements like -CF3 analogs alter logP by +1.5 and change metal affinity. This exact compound (CAS 1286743-91-6) ensures reproducibility. - **For Catalysis**: Ideal for fluorous biphasic systems; higher fluorophilicity vs -CF3 reduces metal leaching. - **For Drug Discovery**: logP 5.05, PSA 47.88 Ų - fits CNS property space. - **Supply**: 95% purity, verified exact mass 346.98300 Da for MS standards.

Molecular Formula C9H3F10NS
Molecular Weight 347.18 g/mol
Cat. No. B12121372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis-pentafluoroethyl-1H-pyridine-4-thione
Molecular FormulaC9H3F10NS
Molecular Weight347.18 g/mol
Structural Identifiers
SMILESC1=C(C(=S)C(=CN1)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F
InChIInChI=1S/C9H3F10NS/c10-6(11,8(14,15)16)3-1-20-2-4(5(3)21)7(12,13)9(17,18)19/h1-2H,(H,20,21)
InChIKeyRMUYFZZALJSOPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Properties & Sourcing Baseline


3,5-Bis-pentafluoroethyl-1H-pyridine-4-thione (CAS 1286743-91-6) is a highly fluorinated heterocyclic thione with the molecular formula C9H3F10NS and a molecular weight of 347.18 g/mol . The compound is characterized by two pentafluoroethyl (-C2F5) substituents at the 3- and 5-positions of a pyridine ring and a thione (=S) group at the 4-position, giving it a calculated logP of 5.05 and a polar surface area of 47.88 Ų . It is primarily offered by specialized chemical suppliers for research purposes, with typical catalog purities around 95% . Due to its specialized fluorination pattern and the presence of both a basic heterocyclic nitrogen and a soft sulfur donor, it sits at the intersection of fluorous chemistry, coordination chemistry, and medicinal chemistry building block applications.

Why It Is Not Directly Interchangeable with Analogs


Attempts to directly substitute this compound with a more common analog, such as 3,5-bis-trifluoromethyl-1H-pyridine-4-thione or the corresponding 4-pyridinone, carry significant risk of altering key physicochemical and coordination properties. The replacement of –CF3 groups with –C2F5 groups dramatically increases both the molecule's lipophilicity (calculated logP increase of ~1.5 units) and its steric bulk, while the thione → one exchange fundamentally changes the softness of the donor atom, impacting metal-binding affinity and selectivity [1]. The absence of direct, head-to-head comparative data in the public domain means that even structurally similar compounds cannot be assumed to perform identically in catalysis, biological assays, or materials applications. Sourcing a specific catalog item with verified purity and a defined CAS number is, therefore, the only reliable way to ensure experimental reproducibility.

Quantitative Differentiation Evidence


Lipophilicity Benchmark: LogP vs. Trifluoromethyl Analog

The target compound exhibits a computed logP of 5.05, which is significantly higher than the estimated logP of ~3.5 for the structurally analogous 3,5-bis-trifluoromethyl-1H-pyridine-4-thione . This increase of approximately 1.5 log units is consistent with the known Hansch π constants for –CF3 (0.88) and –C2F5 (1.64), and translates to a theoretical 30-fold increase in octanol/water partition coefficient [1].

Lipophilicity ADME Fluorous Chemistry

Steric Shielding and Molecular Volume Comparison

The molar refractivity (MR) for the –C2F5 group is 12.34 cm³/mol, nearly double that of –CF3 (6.31 cm³/mol) [1]. When two such groups are present at the 3- and 5-positions, the target compound presents substantially greater steric shielding around the 4-position thione group compared to the bis-CF3 analog. This is expected to slow down or alter the regioselectivity of reactions occurring at the sulfur atom.

Steric Effects Coordination Chemistry Organofluorine

Polar Surface Area and H-Bond Acceptor Capability

The computed polar surface area (PSA) of the target compound is 47.88 Ų, which is identical to that of the unsubstituted pyridine-4-thione parent (PSA 47.88 Ų due to only N and S contributions) [1]. This indicates that the pentafluoroethyl groups, despite their high fluorine content, do not increase the molecule's overall PSA. In contrast, the analogous pyridinone (3,5-bis-pentafluoroethyl-4(1H)-pyridinone) would have a PSA of approximately 33 Ų, reflecting the weaker H-bond acceptor strength of the carbonyl oxygen compared to the thione sulfur.

Polar Surface Area Drug-likeness Permeability

Electronic Effect on Thione Tautomerism

The electron-withdrawing pentafluoroethyl groups are expected to stabilize the thione tautomer over the thiol (4-mercapto) tautomer more strongly than trifluoromethyl groups [1]. While direct experimental equilibrium constants (KT) have not been reported for this exact compound, computational studies on related fluorinated pyridine-4-thiones indicate that the equilibrium lies heavily in favor of the thione form (KT > 10^4 in polar solvents) [2]. This contrasts with the unsubstituted parent, where the thiol form can contribute significantly under certain conditions.

Tautomerism Thione-Thiol Equilibrium Electronic Effects

Application Scenarios with Verifiable Advantages


Fluorous Biphasic Catalysis with a Recyclable Ligand

The high lipophilicity (LogP 5.05) and fluorinated content of this compound make it an ideal ligand precursor for fluorous biphasic catalysis . After coordination to a transition metal, the resulting catalyst can be efficiently partitioned into a perfluorinated solvent phase, enabling multiple reaction cycles with minimal leaching. The higher fluorophilicity compared to a –CF3 analog (ΔLogP ≈ +1.5) translates directly into a higher fluorous phase residence time and improved catalyst recovery .

Building Block for CNS-Penetrant Candidates

For hit-to-lead programs requiring passive blood-brain barrier penetration, the moderate PSA (47.88 Ų) combined with high LogP (5.05) places this compound within a favorable property space for CNS drug candidates (typical CNS drugs: PSA < 70 Ų, LogP 2-5) . It serves as a fluorinated scaffold that can be further elaborated to modulate target binding while maintaining membrane permeability.

Coordination Polymer and MOF Synthesis

The soft thione sulfur donor, combined with the steric bulk of two –C2F5 groups, is well-suited for stabilizing low-coordinate, late-transition-metal centers (e.g., Cu(I), Ag(I), Au(I)) . The increased molar refractivity of the substituents (MR ≈ 24.7 cm³/mol total) relative to –CF3 analogs (MR ≈ 12.6 cm³/mol) can be used to prevent unwanted network interpenetration in MOFs or to create large-pore materials .

Reference Standard for Fluorinated Compound Analysis

With a defined exact mass of 346.98300 Da and a unique isotopic pattern from 10 fluorine atoms, this compound serves as an excellent mass spectrometry standard for optimizing negative-ion electrospray ionization (ESI-) methods for highly fluorinated heterocycles . Its availability in 95%+ purity from commercial sources ensures it is fit-for-purpose as an analytical reference material.

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